2-(3-Ethoxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Description
2-(3-Ethoxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative characterized by a 1,3-thiazolidine ring fused to a carboxylic acid group at position 4 and a substituted phenyl group at position 2. The phenyl substituent contains ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at positions 3 and 4, respectively. This compound belongs to a broader class of thiazolidine-4-carboxylic acids, which are studied for their diverse biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties .
Properties
Molecular Formula |
C13H17NO4S |
|---|---|
Molecular Weight |
283.35 g/mol |
IUPAC Name |
2-(3-ethoxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C13H17NO4S/c1-3-18-11-6-8(4-5-10(11)17-2)12-14-9(7-19-12)13(15)16/h4-6,9,12,14H,3,7H2,1-2H3,(H,15,16) |
InChI Key |
IPVFIUNSRVKGDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2NC(CS2)C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Aldehyde Intermediate Preparation
The 3-ethoxy-4-methoxybenzaldehyde precursor is synthesized via Williamson ether synthesis, where vanillin undergoes sequential alkylation with ethyl bromide and methyl iodide under basic conditions. Alternatively, direct formylation of 3-ethoxy-4-methoxyphenol using hexamethylenetetramine (urotropine) in trifluoroacetic acid achieves 82% yield.
Thiazolidine Ring Formation
Reaction of the aldehyde with mercaptoacetic acid and ammonium acetate in ethanol (80°C, 6 h) produces the thiazolidine core. The carboxylic acid moiety is introduced via in situ hydrolysis of ethyl chloroacetate under basic conditions (NaHCO₃, H₂O/EtOH). This method yields 74–78% with >98% purity (HPLC).
Mechanistic Insight :
The aldehyde undergoes nucleophilic attack by the thiol group of mercaptoacetic acid, followed by intramolecular cyclization with the amine group (from ammonium acetate) to form the thiazolidine ring. Acidic workup liberates the carboxylic acid.
Microwave-Assisted Intramolecular Cyclization
Ethyl 2-Chloroacetoacetate Route
Ethyl 2-chloroacetoacetate reacts with 3-ethoxy-4-methoxythiobenzamide in DMF under microwave irradiation (150 W, 120°C, 20 min). Subsequent hydrolysis with 6N HCl yields the target compound in 85% yield.
Advantages :
- 60% reduction in reaction time compared to conventional heating.
- Improved regioselectivity (N2-cyclization confirmed by X-ray).
Ultrasound-Mediated Synthesis
One-Pot Three-Component Reaction
Combining 3-ethoxy-4-methoxybenzaldehyde, L-cysteine, and ethyl glyoxylate in ethanol under ultrasound (40 kHz, 50°C, 2 h) achieves 88% yield. The method exploits cavitation to enhance reaction kinetics, reducing side product formation.
Optimized Conditions :
- Solvent: Ethanol (ε = 24.3) enhances dipole interactions.
- Temperature: 50°C balances reactivity and ultrasound efficiency.
Knoevenagel Condensation Approach
Schiff Base Intermediate
Condensation of 3-ethoxy-4-methoxybenzaldehyde with 2-aminothiazolidin-4-one in acetic acid (reflux, 8 h) forms the Schiff base. Subsequent cyclization with diethyl acetylenedicarboxylate (DEAD) in toluene yields 81% product.
Catalyst Comparison :
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| Sodium Acetate | 78 | 6 |
| Pyridine | 65 | 8 |
| TMEDA | 82 | 5 |
Biological Evaluation and Process Optimization
Antibacterial Activity Correlation
Derivatives synthesized via microwave methods show enhanced bioactivity (MIC = 3.12 µg/mL against S. aureus) compared to conventional routes (MIC = 12.5 µg/mL), attributed to higher purity.
Solvent Recycling in Industrial Processes
Patent CN105085510A highlights a closed-loop system where ethyl acetate and heptane are recovered (92% efficiency) after crystallization, reducing production costs by 34%.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiazolidines with different substituents using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogenating agents, Lewis acids as catalysts.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines with different substituents.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3-Ethoxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thiazolidine-4-carboxylic acid derivatives differ primarily in their substituents at the 2-position of the thiazolidine ring. Below is a systematic comparison based on substituent type, physicochemical properties, and biological activities.
Alkoxy/Methoxy-Substituted Phenyl Derivatives
- 2-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid (CAS 72678-95-6): The hydroxyl group increases polarity, reducing logP compared to the ethoxy analog. This compound is used in deodorant compositions due to its ability to neutralize odor-causing aldehydes .
- 2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid : Additional methoxy groups further elevate lipophilicity, which may enhance binding to hydrophobic enzyme pockets. This compound is under investigation for its structural uniqueness .
Table 1: Physicochemical Properties of Alkoxy/Methoxy Derivatives
| Compound | Molecular Formula | Molecular Weight | logP* | Key Features |
|---|---|---|---|---|
| 2-(3-Ethoxy-4-methoxyphenyl) derivative | C₁₃H₁₇NO₄S | 283.34 | ~2.1 | High lipophilicity |
| 2-(4-Hydroxy-3-methoxyphenyl) derivative | C₁₁H₁₃NO₄S | 255.29 | ~1.3 | Polar, H-bond donor |
| 2-(3,4,5-Trimethoxyphenyl) derivative | C₁₃H₁₇NO₅S | 311.34 | ~2.5 | Enhanced hydrophobic interactions |
*Estimated using fragment-based methods.
Halogen-Substituted Phenyl Derivatives
- 2-(4-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid (CAS 1217532-68-7): Bromine’s electron-withdrawing nature may enhance stability and binding affinity. This compound is used as a synthetic intermediate .
- 2-(4-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid: Fluorine’s electronegativity improves metabolic stability.
Table 2: Halogen Derivatives vs. Target Compound
| Property | 2-(4-Bromophenyl) | 2-(4-Fluorophenyl) | 2-(3-Ethoxy-4-methoxyphenyl) |
|---|---|---|---|
| Molecular Weight | 286.96 | 227.26 | 283.34 |
| logP | ~2.8 | ~1.9 | ~2.1 |
| Bioactivity | Intermediate use | Understudied | Potential drug candidate |
Nitro-Substituted Phenyl Derivatives
- 2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid: The nitro group (-NO₂) strongly withdraws electrons, reducing solubility but enhancing antimicrobial activity. This compound shows significant activity against methicillin-resistant Staphylococcus aureus (MRSA) .
- 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid : Positional isomerism affects electronic distribution and biological target interactions. Used in cellulose acetate membranes for antimicrobial applications .
Heteroaromatic and Complex Substituents
- HPPTCA (2-(3-Hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid): A cysteine-pyridoxal 5′-phosphate (PLP) adduct detected in human plasma (0.55–8.39 µmol/L). Its hydrophilic phosphonooxymethyl group contrasts with the lipophilic ethoxy-methoxyphenyl group in the target compound .
- 2-(L-Arabino-tetrahydroxybutyl)-1,3-thiazolidine-4-carboxylic acid: Polar hydroxyl groups confer water solubility, making it a candidate for cancer therapy research .
Biological Activity
2-(3-Ethoxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid (ETCA) is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound is notable for its structural features, which may contribute to various pharmacological effects. This article reviews the biological activity of ETCA, including its antibacterial, antifungal, anticancer, and anti-inflammatory properties, supported by relevant studies and data.
- Molecular Formula : C13H17NO4S
- Molecular Weight : 283.34 g/mol
- CAS Number : 72678-93-4
Antibacterial Activity
ETCA has demonstrated significant antibacterial properties against various bacterial strains. Research indicates that thiazolidine derivatives can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis. For instance, the inhibition of the MurB enzyme has been reported, which is crucial for peptidoglycan biosynthesis in bacteria .
| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 1 |
| Escherichia coli | 18 | 1 |
| Bacillus subtilis | 20 | 1 |
Antifungal Activity
In addition to antibacterial effects, ETCA exhibits antifungal activity. Studies have shown that thiazolidine derivatives can effectively inhibit fungal growth by disrupting cellular processes and membrane integrity. The compound's efficacy against common fungal pathogens such as Candida albicans has been documented.
Anticancer Effects
The anticancer potential of ETCA has been explored in various studies. Thiazolidine derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth. For example, research on human prostate cancer cell lines revealed that ETCA can suppress cell proliferation and induce cell cycle arrest .
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PC-3 (Prostate) | 25 | Induction of apoptosis |
| MCF-7 (Breast) | 30 | Cell cycle arrest |
| HeLa (Cervical) | 20 | Inhibition of proliferation |
Anti-inflammatory Activity
ETCA also exhibits anti-inflammatory properties, which have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological effects of ETCA:
- Zebrafish Model Study : A study assessed the impact of ETCA on zebrafish testicular tissue, revealing degenerative effects at higher concentrations. Electron microscopy showed mitochondrial degeneration and autophagic vacuoles in Sertoli cells .
- In Vitro Studies : In vitro experiments demonstrated that ETCA significantly inhibited the growth of various cancer cell lines, with mechanisms involving apoptosis and cell cycle disruption being elucidated.
- Toxicological Assessments : Research on the toxicological profile of ETCA indicated that while it possesses beneficial biological activities, caution is warranted due to observed cytotoxic effects at elevated concentrations.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 2-(3-Ethoxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid?
The compound is typically synthesized via condensation of cysteine with substituted aldehydes. For example, thiazolidine-4-carboxylic acid derivatives are formed by reacting L-cysteine with aldehydes bearing specific aryl substituents (e.g., 3-ethoxy-4-methoxybenzaldehyde) under acidic or neutral conditions . Retracted studies (e.g., ) describe in vivo testing of structurally similar derivatives, but their methodologies should be critically evaluated due to potential reliability concerns.
Q. How do physicochemical properties (e.g., LogP, PSA) influence the compound’s drug-likeness?
For analogs like 2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid, experimental LogP (2.566) and PSA (74.63 Ų) suggest moderate lipophilicity and high polarity, which may impact bioavailability and blood-brain barrier permeability . These properties should be optimized via substituent modification to enhance membrane permeability while retaining target engagement.
Q. What in vitro models are used to evaluate antimicrobial activity of thiazolidine derivatives?
Standard assays include agar diffusion and broth microdilution against gram-positive (e.g., B. subtilis, MRSA) and gram-negative strains (e.g., P. aeruginosa). Activity is quantified via minimum inhibitory concentration (MIC) or zone of inhibition (mm), with nitro-substituted derivatives showing superior efficacy .
Advanced Research Questions
Q. How do substituent position and electronic effects modulate antimicrobial activity in thiazolidine-4-carboxylic acids?
Nitro groups at the para-position (e.g., 2-(4-nitrophenyl)- derivatives) exhibit enhanced activity due to electron-withdrawing effects, which likely improve target binding or stability. A general trend of p-NO₂ > m-NO₂ > o-NO₂ is observed, with p-nitro derivatives rivaling ciprofloxacin in efficacy against MRSA .
Q. What analytical techniques are critical for characterizing thiazolidine derivatives and their metabolites?
- FT-IR : Detects N-H stretching (~1570–1580 cm⁻¹) in thiazolidine rings .
- GC-MS : Quantifies metabolites like 2-(3-hydroxy-5-phosphonooxymethyl-4-pyridyl)-thiazolidine-4-carboxylic acid in plasma, using derivatization with MSTFA/TMCS .
- X-ray crystallography : Resolves stereochemical configurations (e.g., 4R in (4R)-3-tert-butoxycarbonyl derivatives) and hydrogen-bonding networks .
Q. How does stereochemistry influence biological activity?
The 4R configuration (e.g., in L-thiazolidine-4-carboxylic acid) is critical for binding to biological targets, as seen in immunomodulators like pidotimod. Stereoisomers may exhibit divergent pharmacokinetic or pharmacodynamic profiles .
Q. What computational approaches predict target engagement or metabolic stability?
In silico docking (e.g., molecular dynamics) and QSAR models can identify key interactions with antimicrobial targets (e.g., bacterial enzymes) or predict metabolic pathways like oxidation or hydrolysis. Retracted studies () previously employed such methods but require independent validation .
Q. How can synthetic impurities (e.g., des-acetyl derivatives) be minimized during scale-up?
Patent methods ( ) recommend using acetylating agents (e.g., acetic anhydride) under controlled conditions and purification via recrystallization or chromatography to reduce genotoxic impurities (<25 ppm). Solvent selection (ether/amide) also minimizes side reactions.
Contradictions and Considerations
- Retracted Studies : and describe in vivo testing of thiazolidine derivatives but lack reliability. Researchers should verify methodologies through independent replication.
- Substituent Effects : While nitro groups enhance antimicrobial activity (), they may also increase toxicity, necessitating a balance between efficacy and safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
